

Elucidating Proteinase 3 Function with the Highly Selective Neutrophil Elastase Inhibitor Alvelestat

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Compound of Interest

Compound Name: *Neutrophil elastase inhibitor 5*

Cat. No.: *B12386272*

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Application Note

Introduction

Proteinase 3 (PR3) and neutrophil elastase (NE) are closely related serine proteases primarily found in the azurophilic granules of neutrophils. Their overlapping substrate specificities and functions in inflammation and tissue remodeling present a significant challenge in dissecting their individual roles in health and disease. The advent of highly selective inhibitors for one of these proteases offers a powerful pharmacological tool to infer the specific functions of the other. This document outlines the application of Alvelestat (formerly AZD9668), a potent and highly selective oral inhibitor of neutrophil elastase, to investigate the distinct biological functions of proteinase 3. Due to the lack of a specific compound registered as "**Neutrophil elastase inhibitor 5**," this document will utilize Alvelestat as a representative advanced tool for these studies.

Alvelestat is characterized by its high affinity and selectivity for neutrophil elastase, with an IC₅₀ of 12 nM and a K_i of 9.4 nM.^{[1][2]} It exhibits over 600-fold greater selectivity for NE compared to other serine proteases.^{[1][3]} Notably, enzymatic inhibition of PR3 by Alvelestat has not been observed at concentrations up to 2.5 μM, underscoring its suitability for discerning the activities of NE from those of PR3.^{[4][5]}

Principle of the Approach

The fundamental principle of using Alvelestat to study PR3 function lies in the comparative analysis of biological responses in the presence and absence of this inhibitor. By selectively blocking the enzymatic activity of NE, any remaining or unaltered biological effects in systems where both NE and PR3 are active can be attributed to PR3 or other non-NE proteases. This approach is particularly valuable in complex cellular and in vivo models where genetic manipulation of PR3 may not be feasible or may have developmental consequences.

Data Presentation

Table 1: Inhibitor Specificity and Potency

Inhibitor	Target	IC50	Ki	Selectivity vs. PR3
Alvelestat (AZD9668)	Neutrophil Elastase	12 nM[1]	9.4 nM[1][2]	>600-fold[1][3]
Alvelestat (AZD9668)	Proteinase 3	>2.5 µM[4][5]	Not Determined	-

Experimental Protocols

Protocol 1: In Vitro Confirmation of Alvelestat Selectivity

Objective: To confirm the selective inhibition of neutrophil elastase over proteinase 3 by Alvelestat using purified enzymes.

Materials:

- Purified human neutrophil elastase (hNE)
- Purified human proteinase 3 (hPR3)
- Fluorogenic hNE substrate (e.g., MeOSuc-AAPV-AMC)[4][6]
- Fluorogenic hPR3 substrate (e.g., Abz-VADnVADYQ-EDDnp)[6]
- Alvelestat

- Assay buffer (e.g., 50 mM HEPES pH 7.4, 750 mM NaCl, 0.05% Igepal)[6]
- 96-well black microplates
- Fluorometric microplate reader

Procedure:

- Prepare a serial dilution of Alvelestat in the assay buffer.
- In separate wells of a 96-well plate, add a constant amount of hNE or hPR3.
- Add the diluted Alvelestat to the wells containing the enzymes and incubate for 30 minutes at room temperature.[6]
- Initiate the enzymatic reaction by adding the respective fluorogenic substrate to each well.
- Immediately begin kinetic readings on a fluorometric microplate reader (e.g., excitation/emission wavelengths of 360/460 nm for the hNE substrate).[4]
- Record the fluorescence intensity over time.
- Calculate the rate of substrate cleavage for each Alvelestat concentration.
- Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value for both hNE and hPR3.

Protocol 2: Delineating the Role of PR3 in Neutrophil-Mediated Cytokine Release

Objective: To investigate the specific contribution of PR3 to the release of pro-inflammatory cytokines from activated human neutrophils.

Materials:

- Isolated human neutrophils
- Alvelestat

- A known selective PR3 inhibitor (as a positive control for inhibition of PR3-mediated effects)
- Neutrophil activating agent (e.g., lipopolysaccharide (LPS) and N-Formylmethionyl-leucyl-phenylalanine (fMLP))
- RPMI 1640 cell culture medium
- Fetal bovine serum (FBS)
- ELISA kits for IL-1 β and TNF- α
- 96-well cell culture plates

Procedure:

- Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation.
- Resuspend the neutrophils in RPMI 1640 with 2% FBS.
- Pre-incubate the neutrophils in a 96-well plate with:
 - Vehicle control (e.g., DMSO)
 - Alvelestat (at a concentration that fully inhibits NE, e.g., 1 μ M)
 - A selective PR3 inhibitor
 - Alvelestat + selective PR3 inhibitor
- Incubate for 30 minutes at 37°C.
- Prime the neutrophils with LPS (e.g., 100 ng/mL) for 1 hour at 37°C.
- Stimulate the neutrophils with fMLP (e.g., 1 μ M) for 4 hours at 37°C.
- Centrifuge the plate and collect the supernatant.

- Measure the concentrations of IL-1 β and TNF- α in the supernatants using ELISA kits according to the manufacturer's instructions.
- Data Analysis: Compare the cytokine levels across the different treatment groups. A reduction in cytokine release in the presence of the PR3 inhibitor but not Alvelestat would suggest a primary role for PR3 in this process.

Protocol 3: Investigating the Role of PR3 in Endothelial Barrier Disruption

Objective: To determine the specific role of PR3 in altering vascular endothelial cell barrier function using a transendothelial electrical resistance (TEER) assay.

Materials:

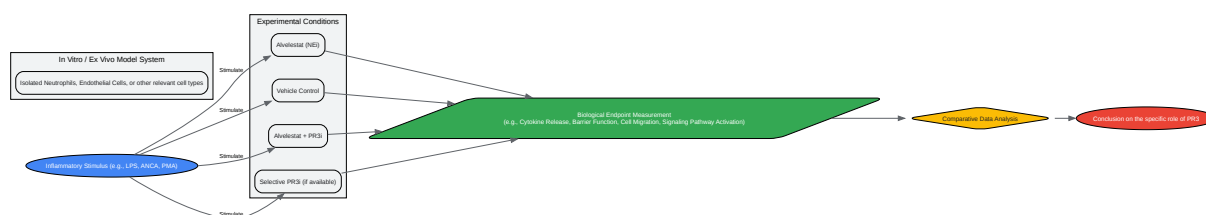
- Human umbilical vein endothelial cells (HUVECs)
- Electric Cell-substrate Impedance Sensing (ECIS) system or equivalent for TEER measurement
- Isolated human neutrophils
- Alvelestat
- Endothelial cell growth medium
- Neutrophil activating agent (e.g., PMA or ANCA-positive patient IgG)

Procedure:

- Culture HUVECs to confluence on gold-plated electrodes of an ECIS array.
- Monitor the TEER until a stable baseline is achieved, indicating a mature endothelial barrier.
- Isolate human neutrophils as described in Protocol 2.
- Pre-treat the neutrophils with either vehicle or Alvelestat for 30 minutes.

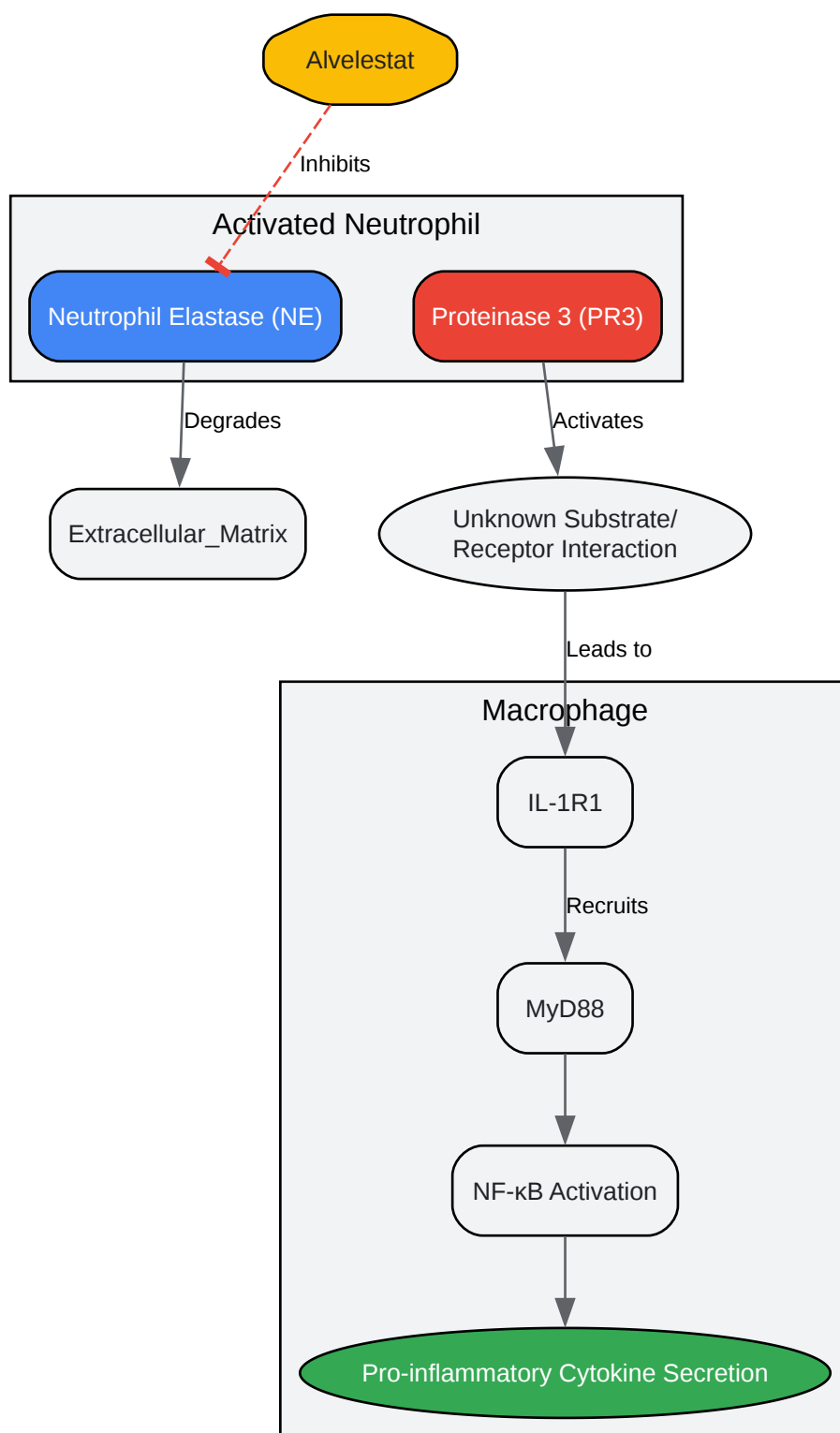
- Add the pre-treated neutrophils to the HUVEC monolayer.
- Stimulate the co-culture with an activating agent.
- Continuously monitor the TEER for several hours.
- Data Analysis: A change in TEER in the vehicle-treated group that is not observed or is significantly different in the Alvelestat-treated group would indicate a role for NE. Conversely, if the change in TEER persists in the presence of Alvelestat, it suggests a role for PR3 or other neutrophil-derived factors.

Visualizations



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Caption: Experimental workflow for dissecting PR3 function using a selective NE inhibitor.



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Caption: PR3-mediated signaling unaffected by the selective NE inhibitor Alvelestat.

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